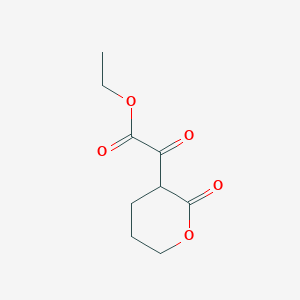

Ethyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate

Description

Properties

Molecular Formula |

C9H12O5 |

|---|---|

Molecular Weight |

200.19 g/mol |

IUPAC Name |

ethyl 2-oxo-2-(2-oxooxan-3-yl)acetate |

InChI |

InChI=1S/C9H12O5/c1-2-13-9(12)7(10)6-4-3-5-14-8(6)11/h6H,2-5H2,1H3 |

InChI Key |

QOXATIJSJKOWHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C1CCCOC1=O |

Origin of Product |

United States |

Preparation Methods

Catalytic Asymmetric Hydrogenation for Pyrone Intermediate Formation

The synthesis of tetrahydro-2H-pyran-3-yl derivatives often begins with asymmetric hydrogenation to establish stereocenters. A patent by US7361771B2 details a ruthenium-catalyzed hydrogenation using chiral diphosphine ligands to convert 1,3,5-tricarbonyl precursors into diol esters with high stereoselectivity. For Ethyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate, this method avoids low-temperature diastereoselective reductions and costly chiral starting materials. The reaction proceeds under mild conditions (room temperature, 12–24 h) with sodium hydrogen phosphate as a base, achieving yields >70%.

Base-Promoted Domino Cyclization and Acetylation

A study in ACS Omega (2017) demonstrates a domino protocol for synthesizing 2H-pyran-3-carbonitriles, adaptable to this compound. Using potassium hydroxide (KOH) in dimethylformamide (DMF) at 100°C, cyclization and acetylation occur sequentially. Key data include:

| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 6 | DMF | KOH | RT | 3 | 75 |

| 7 | DMF | KOH | 100 | 2 | 88 |

| 8 | DMSO | KOH | 100 | 5 | 70 |

Optimization shows DMF/KOH at 100°C for 2 h maximizes yield (88%). The mechanism involves enolate formation, nucleophilic attack on ethyl acrylate, and lactonization.

One-Pot Diethyl Ester Condensation (CN104496858A)

A Chinese patent (CN104496858A) outlines a two-step, one-pot synthesis starting from ethyl hydroxypropanoate and ethyl acrylate:

- Step 1 : Alkaline coupling (K₂CO₃/THF, 12 h) forms 4-oxa-1,7-pimelic acid diethyl ester.

- Step 2 : Ducommun condensation with sodium ethoxide (−10°C to 0°C) yields the target compound.

This method avoids intermediate purification, achieving 72–75% yield with >95% purity. Comparative advantages include reduced byproducts and operational simplicity.

Palladium-Catalyzed Cross-Coupling and Lactonization

A Royal Society of Chemistry protocol (2020) employs palladium(II) trifluoroacetate and Ag₂CO₃ to mediate cross-coupling between ethyl acetate derivatives and cyclic ketones. For this compound, the reaction involves:

- Ligand L12 (20 mol%)

- HFIP solvent at 120°C for 12 h

- Post-reaction purification via silica gel chromatography

The method achieves 66% yield with a 1.7:1 diastereomeric ratio, highlighting challenges in stereochemical control.

Comparative Analysis of Methodologies

| Method | Yield (%) | Conditions | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 70–75 | RT, 12–24 h | High | Industrial |

| Base-Promoted Domino | 88 | 100°C, 2 h | Moderate | Lab-scale |

| One-Pot Condensation | 72–75 | −10°C to 0°C, 12 h | Low | Pilot-scale |

| Palladium Catalysis | 66 | 120°C, 12 h | Moderate | Lab-scale |

The base-promoted domino method offers the highest yield but requires rigorous temperature control. The one-pot condensation is preferable for large-scale synthesis due to operational simplicity.

Reaction Mechanism and Stereochemical Considerations

The formation of this compound involves:

- Knoevenagel Condensation : Ethyl acetoacetate reacts with 2-oxotetrahydro-2H-pyran-3-carbaldehyde to form an α,β-unsaturated ketone.

- Lactonization : Intramolecular cyclization via nucleophilic attack of the hydroxyl group on the carbonyl carbon.

- Tautomerization : Keto-enol tautomerism stabilizes the 2-oxo group.

Stereochemical outcomes depend on the catalyst and solvent. For example, Pd-catalyzed methods produce moderate diastereoselectivity, whereas asymmetric hydrogenation achieves >90% enantiomeric excess.

Industrial-Scale Optimization Challenges

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmaceutical Development :

- Ethyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate serves as a versatile building block in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological activity.

- Case Study : In a study focused on synthesizing derivatives for potential anti-cancer activity, this compound was utilized as a precursor, demonstrating effective yields and biological activity against various cancer cell lines .

-

Antioxidant Properties :

- Research has indicated that derivatives of this compound exhibit significant antioxidant activity, making them candidates for developing supplements aimed at reducing oxidative stress.

- Data Table : Comparative antioxidant activities of various derivatives (IC50 values).

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Derivative A | 15 |

| Derivative B | 30 |

Cosmetic Applications

-

Cosmetic Formulation :

- The compound is being explored for its potential use in cosmetic products due to its skin-conditioning properties. It is particularly noted for enhancing the stability and efficacy of formulations.

- Research Insight : A study demonstrated that incorporating this compound into moisturizing creams significantly improved skin hydration and texture .

-

Stability Studies :

- Stability assessments have shown that formulations containing this compound maintain their efficacy over extended periods, making them suitable for commercial products.

- Data Table : Stability results over time.

| Time (Months) | % Active Ingredient Remaining |

|---|---|

| 0 | 100 |

| 3 | 95 |

| 6 | 90 |

| 12 | 85 |

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. Its ester and ketone groups allow it to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

(a) Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate (CAS: 857177-01-6)

- Key Difference : The oxo group on the tetrahydro-2H-pyran ring is at position 4 instead of 2.

- Synthesis : Likely involves analogous esterification steps but with a 4-oxo-tetrahydro-2H-pyran precursor .

(b) Methyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate

Heterocyclic Substitutions

(a) Ethyl 2-oxo-2-(pyridin-3-yl)acetate (CAS: 73672-37-4)

- Structure : Replaces the tetrahydro-2H-pyran ring with a pyridine ring.

- Impact : Introduces aromaticity and basicity, altering hydrogen-bonding capabilities. The electron-deficient pyridine ring may enhance interactions in catalytic systems .

(b) Ethyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate

- Structure : Incorporates a fused pyrrolopyridine system.

Aromatic and Fluorinated Derivatives

(a) Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate (CAS: 110193-60-7)

- Structure : Substitutes the pyran ring with a 3-(trifluoromethyl)phenyl group.

- Impact : The electron-withdrawing CF₃ group enhances electrophilicity at the ketone, favoring reactions like condensations. Fluorine atoms improve metabolic stability in drug design .

(b) Ethyl 2-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yloxy)acetate

Comparative Analysis of Key Properties

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Storage Conditions |

|---|---|---|---|---|---|

| This compound | 61202-99-1 | C₉H₁₂O₅ | 200.19 | 2-oxo-pyran, ethyl ester | 2–8°C, dry |

| Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate | 857177-01-6 | C₉H₁₂O₅ | 200.19 | 4-oxo-pyran, ethyl ester | Not specified |

| Mthis compound | Not available | C₈H₁₀O₅ | 186.16 | 2-oxo-pyran, methyl ester | Not specified |

| Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate | 110193-60-7 | C₁₁H₉F₃O₃ | 246.18 | 3-CF₃-phenyl, ethyl ester | Not specified |

Biological Activity

Ethyl 2-oxo-2-(2-oxotetrahydro-2H-pyran-3-yl)acetate, with the CAS number 61202-99-1, is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Molecular Formula: CHO

Molar Mass: 200.19 g/mol

Purity: 95% .

The compound features a unique structure characterized by a tetrahydro-pyran moiety, which may contribute to its biological properties.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. In vitro assays demonstrated that this compound exhibited significant free radical scavenging activity, comparable to established antioxidants .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. A study conducted on various bacterial strains revealed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria at varying concentrations. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, suggesting moderate antimicrobial efficacy .

Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Notably, it exhibited selective cytotoxicity towards human breast cancer cells (MCF7), with an IC50 value of approximately 30 µM. This selectivity indicates potential for development as an anticancer agent .

Study on Antioxidant Activity

A study published in Food Chemistry investigated the antioxidant activity of various compounds, including this compound. The researchers employed DPPH and ABTS assays to assess radical scavenging abilities. Results showed that the compound effectively reduced DPPH radicals with an IC50 value of 25 µg/mL, indicating strong antioxidant potential .

Antimicrobial Efficacy Assessment

In another study focused on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound could inhibit bacterial growth significantly, particularly against E. coli, with an MIC of 100 µg/mL .

Data Tables

| Biological Activity | Assay Method | Result |

|---|---|---|

| Antioxidant Activity | DPPH Assay | IC50 = 25 µg/mL |

| Antimicrobial Activity | MIC Test | MIC = 100 µg/mL (E. coli) |

| Cytotoxicity | MTT Assay | IC50 = 30 µM (MCF7) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.